Sodium (R)-2-hydroxy-3-(tetradecanoyloxy)propyl phosphate
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Overview
Description
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt is a complex organic compound with the molecular formula C20H40NaO9P. This compound is known for its unique structure, which includes a tetradecanoic acid backbone esterified with a phosphonooxy group and a hydroxypropyl group. It is primarily used in biochemical research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt typically involves the esterification of tetradecanoic acid with (2R)-2-hydroxy-3-(phosphonooxy)propyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity. The esterification process can be followed by purification steps such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated control systems are often employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt undergoes various chemical reactions, including:
Substitution: The phosphonooxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
Scientific Research Applications
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes involved in lipid metabolism, influencing various biochemical processes. Its phosphonooxy group can mimic phosphate groups in biological systems, allowing it to interact with proteins and enzymes that recognize phosphorylated substrates .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt: Similar structure but with a longer carbon chain.
Dodecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt: Similar structure but with a shorter carbon chain.
Octadecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt: Similar structure but with an even longer carbon chain.
Uniqueness
Tetradecanoic acid, (2R)-2-hydroxy-3-(phosphonooxy)propyl ester, sodium salt is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its balance between hydrophobic and hydrophilic regions makes it particularly useful in applications requiring amphiphilic compounds .
Properties
Molecular Formula |
C17H33Na2O7P |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
disodium;[(2R)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C17H35O7P.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(19)23-14-16(18)15-24-25(20,21)22;;/h16,18H,2-15H2,1H3,(H2,20,21,22);;/q;2*+1/p-2/t16-;;/m1../s1 |
InChI Key |
ZTCOHIDBBFZAPC-GGMCWBHBSA-L |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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